Drug-Likeness and Physicochemical Profile
CAS 491867-85-7 exhibits computed physicochemical properties that place it within favorable oral drug-like chemical space. Its molecular weight (340.38 Da), cLogP (1.43), topological polar surface area (96.85 Ų), hydrogen-bond acceptor count (7), hydrogen-bond donor count (2), and rotatable bond count (2) all satisfy Lipinski's Rule of Five (Ro5) and the Rule of Three for fragment-based lead-likeness [1]. In comparison, tadalafil (MW 389.40; cLogP ~1.7; TPSA ~74 Ų) has a similar benzodioxole-containing scaffold but is 49 Da heavier and has a lower TPSA, suggesting CAS 491867-85-7 may exhibit higher aqueous solubility and lower passive membrane permeability relative to tadalafil [2]. Among closest commercially available analogs, N-(2,5-dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (CAS 309736-08-1; same pyridinylpiperazine-acetamide core but with a 2,5-dimethoxyphenyl replacing the benzodioxole) has an additional rotatable bond and different hydrogen-bonding profile, which may alter target recognition and metabolic stability . Importantly, the compound was tested in a GPR35 antagonism primary assay and found inactive, providing a useful negative selectivity data point against this orphan GPCR target [3].
| Evidence Dimension | Computed physicochemical drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 340.38 Da; cLogP = 1.43; TPSA = 96.85 Ų; HBA = 7; HBD = 2; RB = 2; Ro5 violations = 0 |
| Comparator Or Baseline | Tadalafil: MW = 389.40 Da; cLogP ≈ 1.7; TPSA ≈ 74 Ų. N-(2,5-dimethoxyphenyl) analog (CAS 309736-08-1): different H-bond profile, additional rotatable bond. |
| Quantified Difference | CAS 491867-85-7 is 49 Da lighter than tadalafil; TPSA is 22.85 Ų higher than tadalafil (96.85 vs. 74 Ų); cLogP is ~0.3 log units lower. |
| Conditions | Computed properties from SilDrug/ECBD database; tadalafil properties from DrugBank and published literature. |
Why This Matters
The favorable Ro5 profile with zero violations supports its suitability as a lead-like or probe-like starting point in CNS drug discovery programs, while the higher TPSA relative to tadalafil predicts better aqueous solubility for in vitro assay formatting.
- [1] SilDrug/ECBD. EOS42960 Basic Properties: cLogP 1.43; TPSA 96.85 Ų; MW 340.38; HBA 7; HBD 2; RB 2; Ro5 violations 0. IBB Waw. View Source
- [2] DrugBank. Tadalafil (DB00820): Physicochemical properties. MW 389.40; cLogP 1.7; TPSA 74 Ų. View Source
- [3] SilDrug/ECBD. EOS42960 Assays: GPR35 antagonism – primary assay – inactive. ECBD Assay ID: EOS300038. View Source
